(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride: is a chemical compound with the molecular formula C7H11Cl3N2 and a molecular weight of 229.53 g/mol . It is a derivative of pyridine, featuring a chlorine atom at the 6-position of the pyridine ring and an ethan-1-amine group attached to the 3-position. This compound is commonly used in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The synthesis of this compound typically begins with the chlorination of pyridine derivatives. This involves reacting pyridine with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.
Amination Reaction: The chlorinated pyridine is then subjected to an amination reaction, where an amine group is introduced to the molecule. This can be achieved using ammonia or an amine source under specific reaction conditions, such as elevated temperature and pressure.
Dihydrochloride Formation: Finally, the resulting amine is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds, such as (S)-1-(6-Chloropyridin-3-yl)ethanone.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution Reactions: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed, often under reflux conditions.
Major Products Formed:
Oxidation Products: (S)-1-(6-Chloropyridin-3-yl)ethanone
Reduction Products: (S)-1-(6-Chloropyridin-3-yl)ethan-1-amine
Substitution Products: Various substituted pyridine derivatives
Scientific Research Applications
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride: is widely used in scientific research due to its versatility and reactivity. It serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science. In biology, it is used as a probe to study enzyme mechanisms and receptor interactions. In medicine, it is explored for its potential therapeutic properties, including its use as a precursor for drug development. In industry, it is utilized in the synthesis of dyes, pigments, and other chemical products.
Mechanism of Action
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride: is similar to other pyridine derivatives, such as 2-Chloro-1-(6-chloropyridin-3-yl)ethanone and 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol its unique structural features, such as the specific placement of the chlorine atom and the ethan-1-amine group, distinguish it from these compounds
Comparison with Similar Compounds
2-Chloro-1-(6-chloropyridin-3-yl)ethanone
1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol
Properties
IUPAC Name |
(1S)-1-(6-chloropyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWIEMNNGWWHTM-XRIGFGBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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